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Compound of Interest

Compound Name: (Isoquinolin-8-yl)methanol

Cat. No.: B1322876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies

employed in the conformational analysis of (Isoquinolin-8-yl)methanol. Due to the absence of

specific published experimental or computational studies on this molecule, this document

outlines a robust, best-practice computational workflow derived from studies on analogous

compounds, such as 8-hydroxyquinoline and other isoquinoline derivatives.[1][2][3] The primary

focus is on the rotational isomerism of the hydroxymethyl group at the 8-position and the

potential for intramolecular hydrogen bonding, a critical factor in determining molecular

geometry and properties.

Introduction to (Isoquinolin-8-yl)methanol
Conformation
(Isoquinolin-8-yl)methanol is a heterocyclic aromatic compound featuring an isoquinoline

core with a hydroxymethyl substituent at the C8 position. The conformational flexibility of this

molecule is primarily dictated by the rotation of the hydroxymethyl group around the C8-

C(methanol) single bond. This rotation governs the spatial orientation of the hydroxyl group

relative to the nitrogen atom of the isoquinoline ring.

Two principal conformations are of interest:
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Conformer A (Intramolecularly Hydrogen-Bonded): The hydroxyl group's hydrogen atom is

oriented towards the nitrogen atom, forming a potential O-H···N intramolecular hydrogen

bond. This interaction can significantly stabilize this conformation.

Conformer B (Non-Hydrogen-Bonded): The hydroxyl group is oriented away from the

nitrogen atom, precluding the formation of an intramolecular hydrogen bond.

Understanding the relative stability and the energy barrier to interconversion between these

conformers is crucial for applications in medicinal chemistry and materials science, as the

conformation can influence receptor binding, solubility, and crystal packing.

Computational Methodology
The following section details a standard and effective computational protocol for the theoretical

study of (Isoquinolin-8-yl)methanol's conformation, based on widely accepted quantum

chemical methods.[1][2][3][4]

Software and Theoretical Level
All calculations would be performed using a quantum chemistry software package such as

Gaussian.[2] The theoretical method of choice is Density Functional Theory (DFT), which offers

a good balance between computational cost and accuracy for systems of this size. The B3LYP

hybrid functional is a commonly used and well-validated functional for such studies.[1][3] A

Pople-style basis set, such as 6-311++G(d,p), is recommended to provide sufficient flexibility

for describing the electronic structure, including polarization and diffuse functions, which are

important for accurately modeling hydrogen bonding.[2]

Conformational Search Protocol
A systematic conformational search is essential to locate the energy minima on the potential

energy surface. For (Isoquinolin-8-yl)methanol, this can be achieved through a relaxed

potential energy surface (PES) scan.

Definition of the Dihedral Angle: The key coordinate to be scanned is the dihedral angle

τ(N1-C8a-C8-C(methanol)).
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Scan Parameters: The PES scan would be performed by rotating this dihedral angle in steps

of 10° or 15° from 0° to 360°. At each step, all other geometrical parameters (bond lengths,

bond angles, and other dihedrals) are optimized.

Identification of Minima and Transition States: The resulting energy profile will reveal the low-

energy conformers (minima) and the rotational energy barriers (transition states). The

geometries corresponding to these stationary points are then selected for full optimization.

Geometry Optimization and Frequency Analysis
The geometries of the identified conformers and transition states from the PES scan are fully

optimized without any constraints. A subsequent vibrational frequency analysis is performed on

the optimized structures.

Confirmation of Stationary Points: The nature of the stationary points is confirmed by the

number of imaginary frequencies (NIMAG). A local minimum (stable conformer) will have

NIMAG = 0, while a transition state will have NIMAG = 1.

Thermodynamic Data: The frequency calculations also provide thermodynamic data, such as

zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free

energies at a standard temperature (e.g., 298.15 K).

Natural Bond Orbital (NBO) Analysis
To gain deeper insight into the intramolecular interactions, particularly the O-H···N hydrogen

bond, a Natural Bond Orbital (NBO) analysis is conducted.[1] This analysis provides

information about charge transfer and the stabilization energy (E(2)) associated with the donor-

acceptor interactions between the lone pair of the nitrogen atom (n) and the antibonding orbital

of the O-H bond (σ*O-H).

Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed

computational study. These values are illustrative and based on findings for similar molecular

systems.

Table 1: Predicted Relative Energies of (Isoquinolin-8-yl)methanol Conformers
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Conformer
Dihedral Angle
τ(N1-C8a-C8-
Cmethanol) (°)

Relative Electronic
Energy (kcal/mol)

Relative Gibbs Free
Energy (kcal/mol)

A (H-bonded) ~0 0.00 0.00

B (Non-H-bonded) ~180 5.50 5.25

Transition State ~90 8.50 8.30

Note: Energies are relative to the most stable conformer (Conformer A).

Table 2: Predicted Key Geometrical Parameters for (Isoquinolin-8-yl)methanol Conformers

Parameter Conformer A (H-bonded)
Conformer B (Non-H-
bonded)

Bond Lengths (Å)

O-H 1.005 0.998

H···N 1.950 3.500

C8-Cmethanol 1.510 1.512

**Bond Angles (°) **

C8-Cmethanol-O 110.5 112.0

Cmethanol-O-H 108.0 109.5

O-H···N 155.0 N/A

Table 3: Predicted NBO Analysis for the Intramolecular Hydrogen Bond in Conformer A

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)

LP(1) N1 σ*(O-H) 7.50
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E(2) represents the stabilization energy associated with the charge transfer from the nitrogen

lone pair to the antibonding orbital of the O-H bond.

Visualizations
The following diagrams, generated using the DOT language, illustrate the key relationships and

workflows in the theoretical study of (Isoquinolin-8-yl)methanol conformation.
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Transition State
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 ΔG‡ ≈ 8.3 kcal/mol
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τ ≈ 180°
 ΔG‡ ≈ 3.05 kcal/mol
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Caption: Energy profile showing the relationship between conformers and the transition state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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